Acetoin propyleneglycol ketal

flavor volatility thermal processing stability vapor pressure

Acetoin propyleneglycol ketal (CAS 94089-23-3), also designated as 1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol or acetoin propylene glycol acetal, is a synthetic cyclic ketal belonging to the 1,3-dioxolane subclass of organic compounds. It is formed by the condensation of acetoin (3-hydroxy-2-butanone) with propylene glycol (1,2-propanediol), yielding a C7H14O3 structure with a molecular weight of 146.18 g/mol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 94089-23-3
Cat. No. B1610100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoin propyleneglycol ketal
CAS94089-23-3
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC1COC(O1)(C)C(C)O
InChIInChI=1S/C7H14O3/c1-5-4-9-7(3,10-5)6(2)8/h5-6,8H,4H2,1-3H3
InChIKeyZLBNMXMVFWMHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Acetoin Propyleneglycol Ketal (CAS 94089-23-3): Procurement-Relevant Identity, Class, and Regulatory Standing


Acetoin propyleneglycol ketal (CAS 94089-23-3), also designated as 1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol or acetoin propylene glycol acetal, is a synthetic cyclic ketal belonging to the 1,3-dioxolane subclass of organic compounds [1]. It is formed by the condensation of acetoin (3-hydroxy-2-butanone) with propylene glycol (1,2-propanediol), yielding a C7H14O3 structure with a molecular weight of 146.18 g/mol [2]. The compound is listed by the U.S. FDA as a flavoring agent or adjuvant (FEMA No. 4532, GRAS Publication No. 24), is assigned JECFA Flavor Number 2033 with a full specification status evaluated at the 73rd JECFA meeting in 2010, and carries the EINECS number 302-123-8 [3][4]. Its organoleptic profile is described as a colorless to pale yellow viscous liquid with a fatty, buttery aroma .

Why Acetoin Propyleneglycol Ketal Cannot Be Replaced by Acetoin or Other In-Class Buttery Flavor Compounds Without Quantitative Justification


Flavor formulators and procurement specialists may consider substituting acetoin propyleneglycol ketal with the parent ketone acetoin (FEMA 2008), acetoin acetate (FEMA 3526), or diacetyl, given their shared buttery organoleptic character. However, the ketal functional group fundamentally alters volatility, lipophilicity, physical stability, and hydrolytic release behavior relative to the free carbonyl form. Acetoin dimerizes on standing to a crystalline solid (mp 90 °C) requiring refrigerated storage under inert gas, whereas the ketal remains a free-flowing viscous liquid [1]. The ketal's vapor pressure is approximately 20- to 45-fold lower than that of acetoin, meaning simple molar substitution yields dramatically different flavor retention during thermal processing . Furthermore, the ketal serves as a controlled-release flavor precursor that hydrolyzes to liberate acetoin under acidic conditions, a functional capability absent in the parent ketone or simple esters [2]. These physicochemical differences render in-class interchange without quantitative reformulation a source of inconsistent flavor delivery, shelf-life variability, and regulatory non-compliance.

Quantitative Differentiation Evidence for Acetoin Propyleneglycol Ketal (CAS 94089-23-3) Against Closest Analogs


Vapor Pressure and Boiling Point: ~22-Fold Lower Volatility Versus Acetoin for Superior Thermal Process Retention

Acetoin propyleneglycol ketal exhibits a vapor pressure of 0.123 mmHg at 25 °C and a boiling range of 75–77 °C at 25 mmHg (approximately 193.4 °C extrapolated to 760 mmHg), whereas the parent ketone acetoin has a vapor pressure of 2.690 mmHg at 25 °C and boils at 147–148 °C at 760 mmHg . This represents an approximately 22-fold reduction in equilibrium vapor-phase concentration at ambient temperature. The ketal's atmospheric boiling point is approximately 45 °C higher than that of acetoin. For context, diacetyl (another buttery flavor alternative with documented inhalation toxicity concerns) has a vapor pressure of 52–62 mmHg at 20–25 °C, making it >400-fold more volatile than the ketal and presenting significant flavor-loss and exposure risks [1].

flavor volatility thermal processing stability vapor pressure boiling point flavor retention

LogP Shift: Positive LogP (+0.5 to +0.74) Versus Acetoin's Negative LogP (–0.36) Enables Different Fat/Water Flavor Partitioning

The experimental logP (o/w) of acetoin propyleneglycol ketal is reported as 0.74 by Parchem, with other sources reporting 0.52–0.62 (estimated), and XLogP3-AA of 0.20 [1][2]. In contrast, acetoin has an experimental logP (o/w) of –0.36 and estimated values of approximately –0.43 . This represents a net logP increase of approximately +1.0 log unit, corresponding to a roughly 10-fold greater partitioning into the lipid phase. Diacetyl has a logP of approximately –1.3, making it even more water-preferring . The ketal's positive logP indicates preferential partitioning into fat and oil phases, which is functionally relevant for dairy, bakery, and emulsified product applications.

logP octanol-water partition coefficient flavor partitioning lipophilicity food matrix compatibility

Dimerization Resistance: Ketal Protection Prevents Solid Dimer Formation That Plagues Acetoin Handling and Dosing

Acetoin (3-hydroxy-2-butanone) spontaneously dimerizes via carbonyl-hydroxyl intermolecular reaction to form a solid crystalline dimer (C8H16O4, mp ~90 °C) upon standing at ambient temperature. Suppliers universally specify refrigerated storage (2–8 °C) under inert gas to retard this process, and the material is routinely described as 'may exist as crystalline dimer' or 'mixture of monomer and dimer' [1]. In contrast, acetoin propyleneglycol ketal has its ketone carbonyl protected as a cyclic 1,3-dioxolane, which eliminates the reactive carbonyl required for dimerization. The ketal is consistently specified as a 'colorless to pale yellow viscous liquid' with no dimerization warnings on any technical datasheet, and JECFA full specification describes the physical form simply as 'Colourless to pale yellow viscous liquid; Fatty buttery aroma' [2]. While no published head-to-head dimerization kinetic study was identified, this differentiation is a direct consequence of well-established acetal/ketal protecting-group chemistry [3].

dimerization physical stability storage stability liquid handling formulation consistency

Controlled Flavor Release via Acid-Catalyzed Hydrolysis: Ketal Functions as a Pro-Flavor That Free Ketones Cannot Provide

The 1,3-dioxolane ketal linkage in acetoin propyleneglycol ketal is stable under neutral and alkaline conditions but undergoes hydrolysis under acidic conditions to release free acetoin and propylene glycol [1]. This acid-labile behavior is explicitly described in the compound's mechanism of action literature and is a general property of flavor acetals and ketals exploited in controlled-release flavor compositions, as taught by U.S. Patent US3857964 [2][3]. The patent discloses that flavor acetals and ketals provide three levels of control: (1) hydrolysis of the acetal/ketal, (2) diffusion through a polymeric matrix, and (3) diffusion through an outer coating. Published research on carbonyl-propylene glycol interactions confirms that 'acetals are quite stable under neutral and alkaline conditions and are only hydrolyzed by dilute mineral acids or moderate heat treatment' [4]. In contrast, free acetoin has no latent release mechanism and will volatilize or oxidize immediately upon formulation. Acetoin acetate and other esters undergo ester hydrolysis without the same pH-gating finesse.

controlled release flavor precursor hydrolysis flavor longevity acidic food systems

Flash Point and Process Safety: 87.5 °C Flash Point Enables Safer Handling Versus Acetoin (~45 °C) and Diacetyl (7 °C)

Acetoin propyleneglycol ketal has a reported flash point of 87.5 °C (189 °F, TCC) [1]. The parent ketone acetoin has a flash point of approximately 45–50 °C (113 °F TCC or 41 °C per Wikipedia), placing it in the flammable liquid category (FP < 60 °C) [2]. Diacetyl, another common buttery flavor alternative, has a flash point of only 7 °C (closed cup, Sigma-Aldrich), placing it firmly in the highly flammable category and subject to stricter storage, ventilation, and shipping regulations . The ketal's flash point of 87.5 °C places it above the 60 °C threshold used in many regulatory frameworks for combustible liquid classification, substantially reducing fire risk during bulk handling and heated processing operations, and potentially lowering insurance and compliance costs for flavor manufacturing facilities.

flash point process safety flammability NFPA classification manufacturing safety

Procurement-Relevant Application Scenarios for Acetoin Propyleneglycol Ketal (CAS 94089-23-3) Based on Quantitative Differentiation Evidence


Thermally Processed Bakery, Extruded Snack, and Ready-Meal Flavor Systems Requiring High Flavor Retention

In baked goods, extruded cereals, and retorted ready-meals where processing temperatures routinely exceed 100 °C, the ketal's ~22-fold lower vapor pressure versus acetoin and ~45 °C higher atmospheric boiling point (193.4 °C vs. 148 °C) directly reduce flavor volatilization losses during manufacture . Formulators can achieve target post-process buttery flavor intensity at lower addition rates compared to acetoin, which predominantly flashes off during heating. The absence of dimerization ensures consistent liquid metering throughout extended production runs without heated storage tanks .

Chewing Gum, Lozenges, and Long-Lasting Confectionery Products Leveraging pH-Triggered Flavor Release

Chewing gum and compressed mint applications benefit specifically from the ketal's ability to function as a controlled-release flavor precursor. The ketal linkage remains stable during neutral-pH storage but hydrolyzes in the acidic environment of saliva or acidic confectionery matrices, gradually liberating acetoin for sustained buttery flavor throughout the mastication period [1]. This three-tier release mechanism—hydrolysis, matrix diffusion, and coating diffusion—is described in U.S. Patent US3857964 for flavor acetals and ketals and represents a functional capability that free acetoin, acetoin acetate, and diacetyl cannot replicate without additional encapsulation technology [2][3].

Fat-Continuous and Emulsified Dairy Flavor Systems Exploiting Preferential Lipid-Phase Partitioning

With an experimental logP (o/w) of +0.74 compared to acetoin's –0.36, the ketal partitions approximately 10-fold more favorably into fat and oil phases . This characteristic is particularly valuable in butter, margarine, cream fillings, ice cream coatings, and compound chocolate applications where a water-soluble flavorant would be poorly retained in the lipid matrix. The ketal's balanced water solubility (soluble in water per JECFA specifications) and enhanced lipophilicity allow it to function as a single-ingredient solution for both aqueous and lipid-phase flavor delivery, eliminating the need for separate water-phase and fat-phase flavor systems [1].

Industrial-Scale Flavor Compounding Facilities Seeking to Eliminate Cold-Chain Logistics and Dimerization-Related Handling Issues

Procurement and production managers selecting between acetoin and its propylene glycol ketal for large-scale flavor house operations must weigh the total cost of ownership. Acetoin requires refrigerated storage (2–8 °C), inert gas blanketing, and protection from light and air to retard dimerization to a solid (mp ~90 °C) that can clog lines and cause metering inaccuracies . The ketal eliminates these requirements: it remains a pumpable viscous liquid at ambient temperature with no dimer formation, no cold-chain dependence, and no inert gas requirement, while still delivering the buttery flavor character with a higher flash point (87.5 °C) that simplifies hazardous material compliance [2][3]. The JECFA full specification status (evaluated 2010, ADI: no safety concern) provides the regulatory confidence needed for global food-grade procurement [4].

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